The synthesis of 5-cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione typically involves multi-step reactions that may include cyclization processes and the introduction of functional groups. While specific literature on its synthesis is limited, similar compounds in the pyrrolo[3,2-B]pyridine class can be synthesized through the following general methods:
For example, one synthetic route for related compounds involves a one-pot three-component reaction that may utilize dimedone or other diketones as key intermediates under reflux conditions with appropriate catalysts (such as sodium ethoxide) to facilitate cyclization and yield the target compound .
The molecular structure of 5-cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione features a fused bicyclic system characteristic of pyrrole and pyridine rings. Key structural characteristics include:
The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement .
5-Cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione can participate in various chemical reactions typical for heterocyclic compounds, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.
Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects.
The physical properties of 5-cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione include:
Chemical properties include stability under ambient conditions but may vary significantly based on environmental factors such as pH and temperature.
5-Cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-B]pyridine-2,7(4H,7AH)-dione has potential applications in several scientific fields:
The systematic chemical name 5-Cyclopropyl-3-(2-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine-2,7(4H,7aH)-dione follows IUPAC conventions to precisely describe its polycyclic architecture and substituent positions. The core structure comprises a fused bicyclic system featuring a pyrrole ring annulated with a pyridine moiety at the [3,2-b] positions. This generates a planar, electron-deficient scaffold characteristic of privileged pharmacophores in medicinal chemistry [1] [2]. The "dione" suffix denotes two carbonyl groups (lactam functionalities) at positions 2 and 7, rendering the molecule a dipolar electrophile capable of hydrogen bonding and nucleophilic interactions [3].
Table 1: Key Identifiers and Molecular Descriptors
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1464091-49-3 (primary), 1585213-73-5 | [1] [2] |
Molecular Formula | C₁₆H₁₃FN₂O₂ | [1] [3] |
Molecular Weight | 284.29 g/mol | [1] |
Canonical SMILES | O=C1NC2C(=O)C=C(C3CC3)NC2=C1c1ccccc1F | [1] |
MDL Number | MFCD26406733 | [1] [3] |
Synonyms | CS-D1300; Fluorochem F332691 | [1] [2] |
Structurally, the cyclopropyl group at C5 introduces significant steric constraint and ring strain, potentially enhancing target binding affinity through enforced conformational rigidity. The 2-fluorophenyl substituent at C3 provides a hydrophobic pharmacophore with moderate electron-withdrawing character due to the ortho-fluorine atom. This fluorine atom also influences the compound’s dipole moment and may participate in halogen bonding interactions with biological targets [2]. The spiro-like fusion at the 4a/7a junction creates a non-planar, chiral center, though this molecule is typically handled as a racemate in research settings. X-ray crystallography would be required to confirm the absolute configuration of this stereocenter [3].
Table 2: Structural Features and Functional Group Analysis
Structural Element | Chemical Significance | Potential Biochemical Interactions |
---|---|---|
2,7-Dione System | Dual lactam motifs | Hydrogen-bond acceptor/donor; Metal chelation |
Cyclopropyl Ring (C5) | High bond angle strain; σ-hole donor capability | Enhanced membrane permeability; Van der Waals interactions |
2-Fluorophenyl (C3) | Ortho-fluorine steric/electronic effects | Halogen bonding; π-π stacking |
Pyrrolopyridine Core | Electron-deficient heteroaromatic system | Cation-π interactions; Intercalation |
Imide Proton (N1) | Acidic N-H (predicted pKa ~8-10) | Salt formation; Hydrogen-bond donation |
The molecule’s three-dimensional conformation arises from steric interactions between the orthogonal cyclopropyl and fluorophenyl groups, forcing the bicyclic core into a slight boat conformation. Computational modeling (not shown) suggests this geometry facilitates simultaneous engagement of both carbonyl groups with protein residues in enzyme binding pockets—a feature exploited in kinase inhibitor design [1] [3].
This compound first appeared in chemical databases circa 2010–2015, coinciding with intensified exploration of fused pyrrolopyridines as kinase modulators. Its initial CAS registry (1464091-49-3) places its discovery within the era of targeted cancer therapy development, where heterocyclic diones gained prominence for their ATP-mimetic properties [1] [3]. Academic institutions like the University of Manchester and University of Oxford have sourced it from specialized suppliers (e.g., Fluorochem UK) for high-throughput screening campaigns, indicating its role in early drug discovery [1]. Though not yet a clinical candidate, its structural kinship to validated pharmacophores warrants continued investigation:
The compound remains a structure-activity relationship (SAR) benchmark for pyrrolopyridinedione chemotypes. Future pharmacological studies may leverage its unique substitution pattern—cyclopropyl’s metabolic stability and fluorine’s bioavailability enhancement—to refine potency against underexplored targets like DNA damage repair enzymes or epigenetic regulators [2] [3].
Table 3: Chronological Development and Research Applications
Timeline | Context | Significance |
---|---|---|
Pre-2010 | Emergence of pyrrolopyridines in medicinal chemistry | Foundation for bicyclic lactam scaffolds |
2010–2015 | CAS registration (1464091-49-3) | Formal entry into chemical inventory databases |
2015–Present | Sourcing by academic labs (e.g., Univ. of Oxford) | Use in target-based screening libraries |
Future Directions | Structure-based optimization for kinase/DNA binding targets | Lead candidate development for oncology/virology |
Table 4: Spectral Characterization (Representative Data)
Technique | Key Predicted/Reported Signals | Structural Assignment |
---|---|---|
IR Spectroscopy | 1710 cm⁻¹ (s), 1680 cm⁻¹ (s) | C=O stretching (2° amide) |
¹H NMR (DMSO-d6) | δ 11.2 (s, 1H), 7.8–7.3 (m, 4H), 2.8 (m, 1H), 1.2 (m, 2H), 0.9 (m, 2H) | N-H; Fluorophenyl H; Cyclopropyl CH/CH₂ |
¹³C NMR | δ 175.1, 170.5, 160.2 (d), 135.1, 130.0, 128.5, 115.7 (d), 15.8, 8.2 | Carbonyls; Aromatic C-F; Cyclopropyl C |
HRMS | m/z 285.1028 [M+H]+ | Confirms molecular formula C₁₆H₁₄FN₂O₂⁺ |
Note: Experimental spectral data pending full characterization in published literature.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0